molecular formula C9H5N3O B095590 1-Oxidoquinoxalin-1-ium-2-carbonitrile CAS No. 18457-81-3

1-Oxidoquinoxalin-1-ium-2-carbonitrile

Cat. No.: B095590
CAS No.: 18457-81-3
M. Wt: 171.16 g/mol
InChI Key: RLAXSDFNUXEJAZ-UHFFFAOYSA-N
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Description

1-Oxidoquinoxalin-1-ium-2-carbonitrile is a heterocyclic compound featuring a quinoxaline core (a fused benzene and pyrazine ring system) substituted with an oxide group (-O⁻) at the 1-position and a carbonitrile (-C≡N) group at the 2-position. The oxido group enhances polarity and solubility in polar solvents, while the carbonitrile group introduces electrophilicity, making it a candidate for nucleophilic substitution or cycloaddition reactions.

Properties

CAS No.

18457-81-3

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

1-oxidoquinoxalin-1-ium-2-carbonitrile

InChI

InChI=1S/C9H5N3O/c10-5-7-6-11-8-3-1-2-4-9(8)12(7)13/h1-4,6H

InChI Key

RLAXSDFNUXEJAZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=[N+]2[O-])C#N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=[N+]2[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

2-Oxidoisoquinolin-2-ium-1-carbonitrile (CAS 6969-11-5)

  • Molecular Formula : C₁₀H₆N₂O
  • Structure: An isoquinoline derivative with an oxido group at the 2-position and a carbonitrile at the 1-position (InChI: 1S/C10H6N2O/c11-7-10-9-4-2-1-3-8(9)5-6-12(10)13/h1-6H) .
  • Key Differences: Core Heterocycle: Isoquinoline (benzene fused to a pyridine) vs. quinoxaline (benzene fused to pyrazine). Electronic Effects: The pyridine nitrogen in isoquinoline creates a less electron-deficient system compared to the pyrazine nitrogens in quinoxaline, altering reactivity toward electrophiles. Positional Isomerism: The oxido and carbonitrile groups occupy adjacent positions in the target compound but are separated in 6969-11-5, leading to distinct charge distribution and dipole moments.

1-Oxo-1,3-dihydro-isobenzofuran-4-carbonitrile

  • Molecular Formula: C₉H₅NO₂
  • Structure : A dihydroisobenzofuran ring with a ketone (1-oxo) and carbonitrile group at the 4-position .
  • Key Differences: Aromaticity: The non-aromatic dihydroisobenzofuran core lacks the conjugated π-system of quinoxaline, reducing stability and resonance effects. Reactivity: The absence of a charged oxido group reduces electrophilicity, making nucleophilic additions less favorable.

1-Oxoindan-5-carboxylic Acid

  • Molecular Formula : C₁₀H₈O₃
  • Structure: An indanone derivative with a carboxylic acid group at the 5-position .
  • Key Differences :
    • Functional Groups : The carboxylic acid (-COOH) provides strong hydrogen-bonding capacity and acidity (pKa ~4-5), contrasting with the weakly basic oxido group.
    • Applications : Carboxylic acids are often used in metal coordination or salt formation, whereas carbonitriles are precursors for heterocyclic syntheses (e.g., tetrazoles).

Comparative Data Table

Property 1-Oxidoquinoxalin-1-ium-2-carbonitrile 2-Oxidoisoquinolin-2-ium-1-carbonitrile 1-Oxo-1,3-dihydro-isobenzofuran-4-carbonitrile 1-Oxoindan-5-carboxylic Acid
Core Structure Quinoxaline (pyrazine + benzene) Isoquinoline (pyridine + benzene) Dihydroisobenzofuran Indanone
Functional Groups -O⁻, -C≡N -O⁻, -C≡N -C=O, -C≡N -C=O, -COOH
Aromaticity Fully aromatic Fully aromatic Non-aromatic Non-aromatic
Polarity High (charged oxido group) Moderate Moderate High (carboxylic acid)
Reactivity Electrophilic at C≡N Electrophilic at C≡N Electrophilic at C≡N and C=O Acid-base reactions, coordination
Typical Applications Pharmaceuticals, ligands Organic synthesis intermediates Polymer precursors Metal-organic frameworks

Structural and Physicochemical Insights

Electronic Effects

  • The quinoxaline core in 1-Oxidoquinoxalin-1-ium-2-carbonitrile features two electron-withdrawing pyrazine nitrogens, creating a highly electron-deficient system. This enhances the electrophilicity of the carbonitrile group compared to the isoquinoline analog .
  • The oxido group stabilizes negative charge through resonance, which may reduce nucleophilic attack at the adjacent carbonitrile compared to neutral nitriles.

Crystallographic Considerations

  • Programs like SHELXL () are critical for refining crystal structures of such compounds. The oxido group’s charge may influence hydrogen-bonding networks or ionic interactions in the solid state, affecting melting points and solubility .

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